molecular formula C18H25NO6 B3034163 4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate CAS No. 1415564-91-8

4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate

Cat. No.: B3034163
CAS No.: 1415564-91-8
M. Wt: 351.4 g/mol
InChI Key: IGPSCQDNVKUGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with an acetyl group and a hydroxy-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Hydroxy-Dimethoxyphenyl Intermediate: This step involves the acetylation of a hydroxy-dimethoxyphenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Piperidine Ring Formation: The intermediate is then reacted with a suitable piperidine derivative under basic conditions to form the piperidine ring.

    Final Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Acetyl-2-hydroxy-4,6-dimethoxy-phenyl)-acetaldehyde dimethylacetal
  • 1-[3-(2,2-Dimethoxy-ethyl)-2-hydroxy-4,6-dimethoxy-phenyl]-ethanone
  • 2-(2,2-Dimethoxy-aethyl)-3,5-dimethoxy-6-acetyl-phenol

Uniqueness

4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate is unique due to its specific combination of functional groups and its piperidine ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(3-acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-10(20)16-13(23-4)8-14(24-5)17(18(16)22)12-6-7-19(3)9-15(12)25-11(2)21/h8,12,15,22H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPSCQDNVKUGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1O)C2CCN(CC2OC(=O)C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate
Reactant of Route 2
4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate
Reactant of Route 3
4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate
Reactant of Route 4
4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate
Reactant of Route 5
4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate
Reactant of Route 6
4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.